8-Amino-6-methoxyquinoline hydrobromide

Catalog No.
S9100149
CAS No.
312693-53-1
M.F
C10H11BrN2O
M. Wt
255.11 g/mol
Availability
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8-Amino-6-methoxyquinoline hydrobromide

CAS Number

312693-53-1

Product Name

8-Amino-6-methoxyquinoline hydrobromide

IUPAC Name

6-methoxyquinolin-8-amine;hydrobromide

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

InChI

InChI=1S/C10H10N2O.BrH/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8;/h2-6H,11H2,1H3;1H

InChI Key

WGYQQCWLZRGIKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N.Br

8-Amino-6-methoxyquinoline hydrobromide is a chemical compound derived from 8-amino-6-methoxyquinoline, which is characterized by its molecular formula of C10H11BrN2OC_{10}H_{11}BrN_{2}O and a molecular weight of 255.11 g/mol. The compound is notable for its quinoline structure, which consists of a bicyclic aromatic system that includes a nitrogen atom. This compound is commonly used in various chemical and biological research applications, particularly as an impurity reference material and in the study of pharmacological properties .

The chemical reactivity of 8-amino-6-methoxyquinoline hydrobromide is primarily influenced by its functional groups. The amino group (-NH2) can participate in nucleophilic substitution reactions, while the methoxy group (-OCH3) can undergo demethylation or oxidation reactions under specific conditions. Furthermore, the hydrobromide salt form enhances solubility in polar solvents, making it suitable for various

The synthesis of 8-amino-6-methoxyquinoline hydrobromide typically involves several steps:

  • Starting Material: The synthesis begins with commercially available 6-methoxyquinoline.
  • Amination: An amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
  • Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt, enhancing the compound's solubility and stability.

Alternative synthetic routes may also be explored depending on the desired purity and yield .

8-Amino-6-methoxyquinoline hydrobromide finds applications in various fields:

  • Pharmaceutical Research: It serves as a reference standard for analytical chemistry and quality control in pharmaceutical formulations.
  • Biological Studies: Used in studies examining enzyme inhibition and drug interactions.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other biologically active compounds.

Its unique properties make it valuable for researchers studying quinoline derivatives and their applications in medicinal chemistry .

Interaction studies involving 8-amino-6-methoxyquinoline hydrobromide have primarily focused on its role as a cytochrome P450 enzyme inhibitor. These studies are crucial for understanding how this compound may affect drug metabolism and pharmacokinetics. For instance, its inhibition of CYP1A2 suggests potential interactions with drugs metabolized through this pathway, which could influence therapeutic outcomes .

Several compounds share structural similarities with 8-amino-6-methoxyquinoline hydrobromide. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityNotable Features
7-Methoxy-4-methylquinoline1807542-80-80.88Exhibits antitumor activity; different substitution pattern
4-(6,7-Dimethoxyquinolin-4-yl)aniline1261810-14-30.80Potential use in cancer therapy; more complex structure
5-Amino-6-methoxyquinoline4964-76-50.92Similar biological activity; different amino positioning
7-Hydroxyquinoline578-66-50.75Known for its chelation properties; lacks methoxy group
Quinolines with halogen substituentsVariousVariesOften exhibit enhanced biological activities; vary widely

These compounds illustrate the diversity within the quinoline family while showcasing the unique attributes of 8-amino-6-methoxyquinoline hydrobromide, particularly its specific functional groups that influence its biological activity and applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

254.00548 g/mol

Monoisotopic Mass

254.00548 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-21

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